molecular formula C8H9BrO B072038 1-Bromo-4-(methoxymethyl)benzene CAS No. 1515-88-4

1-Bromo-4-(methoxymethyl)benzene

Cat. No. B072038
CAS RN: 1515-88-4
M. Wt: 201.06 g/mol
InChI Key: JIMMXGXOJQXOQA-UHFFFAOYSA-N
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Description

1-Bromo-4-(methoxymethyl)benzene is a chemical compound utilized in various synthetic and analytical chemistry applications. Its relevance spans from being a precursor in the synthesis of complex molecules to serving as an intermediate in the development of materials with unique photoluminescent properties.

Synthesis Analysis

The synthesis of related bromo-methoxymethyl benzene compounds involves multiple steps, including the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3, followed by methanol addition to afford the corresponding methoxymethyl-substituted arylphenols in high yields (Akbaba et al., 2010). Another synthesis approach involves the Wittig-Horner reaction, leading to compounds with interesting steric configurations and photoluminescent properties (Zuo-qi, 2015).

Molecular Structure Analysis

The molecular structure and various parameters of related bromo-methoxymethyl benzene compounds have been determined using different levels of theory, revealing insights into reactivity descriptors and vibrational assessments (Yadav et al., 2022). X-ray crystallography has been used to elucidate the structures of bromo- and/or bromomethyl-substituted benzenes, highlighting the variability in packing motifs despite chemical similarities (Jones et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds have been explored through various studies, including the reaction of (dialkoxymethyl)phenyllithiums with nitriles, followed by acid-catalyzed cyclization, to produce isoindoles (Kuroda & Kobayashi, 2015). This highlights the compound's utility in synthesizing heterocyclic structures.

Physical Properties Analysis

The physical properties of 1-Bromo-4-(methoxymethyl)benzene and related compounds, such as their photoluminescence in solution and solid states, have been studied extensively. For instance, 1-Bromo-4-(2,2-diphenylvinyl)benzene exhibited significantly higher fluorescence intensity in the solid state compared to in solution, demonstrating aggregate-induced emission (AIE) peculiarities (Zuo-qi, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity descriptors such as ionization energy, hardness, and electrophilicity, have been computed to predict the reactivity of bromo-methoxymethyl benzenes. Solvent effects on these parameters were also assessed, showing alterations in reactivity descriptors (Yadav et al., 2022).

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : It's used in the synthesis of biologically active, naturally occurring compounds. For instance, Akbaba et al. (2010) utilized a derivative of 1-Bromo-4-(methoxymethyl)benzene in the total synthesis of a natural product with significant biological activity (Akbaba et al., 2010).

  • Molecular Electronics : Stuhr-Hansen et al. (2005) reported that simple and accessible aryl bromides like 1-Bromo-4-(methoxymethyl)benzene serve as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires in molecular electronics (Stuhr-Hansen et al., 2005).

  • Protecting Group in Organic Chemistry : Yoshifuji et al. (1993) described the utilization of a sterically hindered bromobenzene, similar in structure to 1-Bromo-4-(methoxymethyl)benzene, as a protecting group in the stabilization of low-coordinate phosphorus compounds (Yoshifuji et al., 1993).

  • Synthesis of Isoindoles : Kuroda and Kobayashi (2015) explored the use of derivatives of 1-Bromo-4-(methoxymethyl)benzene in a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles (Kuroda & Kobayashi, 2015).

  • Antibacterial Applications : Xu et al. (2003) isolated compounds from marine algae, including a derivative of 1-Bromo-4-(methoxymethyl)benzene, which exhibited antibacterial properties (Xu et al., 2003).

  • Radical Cyclisation in Organic Synthesis : Esteves et al. (2007) studied the electrochemical reduction of compounds including derivatives of 1-Bromo-4-(methoxymethyl)benzene for the synthesis of tetrahydrofuran derivatives (Esteves et al., 2007).

properties

IUPAC Name

1-bromo-4-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMMXGXOJQXOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506059
Record name 1-Bromo-4-(methoxymethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(methoxymethyl)benzene

CAS RN

1515-88-4
Record name 1-Bromo-4-(methoxymethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromobenzyl methyl ether
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Synthesis routes and methods I

Procedure details

4-Bromobenzyl alcohol (1.87 g) was added over 10 minutes to a stirred suspension of sodium hydride (0.24 g--used directly in the form of 0.48 g of a 50% dispersion in oil) in dry N,N-dimethylformamide (10 cm3) under an atmosphere of nitrogen. Afer evolution of hydrogen had ceased (20 minutes), methyl iodide (1.42 g) was added and the reaction mixture was stirred for a further 10 minutes. The mixture was poured into water and the organic layer separated. The aqueous layer was extracted with diethyl ether. The combined organic layers were dried over anhydrous sodium sulphate, and concentrated by evaporation under reduced pressure. The residual, crude product was purified by column chromatography on a silica gel support, eluting with n-hexane containing 12.5% by volume ethyl acetate, to give 4-bromobenzyl methyl ether (1.6 g).
Quantity
1.87 g
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1.42 g
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10 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 60% sodium hydride (1.6 g) in dimethylformamide (50 ml) was added 4-bromobenzyl alcohol (5.00 g) under ice-water cooling and the mixture was stirred at 0° C. for 0.5 hour. To the mixture was added methyl iodide (2 ml) under ice-water cooling and the mixture was stirred at 0° C. for 1 hour. The mixture was partitioned between ethyl acetate and water. The organic layer was separated, washed with water and brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by silica gel column chromatography eluting with hexane to give 4-(methoxymethyl)bromobenzene as colorless oil (3.63 g).
Quantity
1.6 g
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50 mL
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5 g
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2 mL
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Synthesis routes and methods III

Procedure details

In THF (200 ml) was dissolved 4-bromobenzyl alcohol (19.8 g), and to the solution was added under ice-cooling 65% sodium hydride (3.6 g). The mixture was stirred at room temperature for 30 minutes, and to the mixture was added dropwise under ice-cooling iodomethane (8.0 ml). The mixture was stirred at room temperature for 2 hours. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=12/1) to give 1-bromo-4-(methoxymethyl)benzene (14.8 g). In THF (10 ml) was dissolved 1-bromo-4-(methoxymethyl)benzene (12.8 g), and to the mixture was added dropwise at−78° C. 1.6M n-butyllithium/hexane (42.4 ml). The mixture was stirred for 1 hour, and to the mixture was added dropwise a solution of trimethyl borate (19.2 g) in THF (38.4 ml). The mixture was stirred for30 minutes and warmed to room temperature. To the mixture was added 5% sulfuric acid (124 ml), and the mixture was stirred for 15 minutes. The reaction mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was washed with hexane/isopropylether to give 4-(methoxymethyl)phenyl borate (6.3 g).
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3.6 g
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8 mL
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19.8 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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